N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O4S/c1-3-29(32(42)35-23-10-9-13-25(22-23)44-2)45-34-37-27-15-8-7-14-26(27)31-36-28(33(43)40(31)34)16-17-30(41)39-20-18-38(19-21-39)24-11-5-4-6-12-24/h4-15,22,28-29H,3,16-21H2,1-2H3,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORHVRGGNZEKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Molecular Structure
The compound features a unique structure that combines various pharmacophores, which may contribute to its biological activity. The key components include:
- Methoxyphenyl group
- Imidazoquinazoline core
- Piperazine moiety
Molecular Formula and Weight
- Molecular Formula : C₃₁H₃₃N₅O₃S
- Molecular Weight : 553.69 g/mol
Anticancer Potential
Recent studies indicate that compounds similar to N-(3-methoxyphenyl)-2-{...} exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazoquinazoline have shown promising results in inhibiting cell proliferation in breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) models.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.46 | |
| Compound B | HCT116 | 0.39 | |
| N-(3-methoxyphenyl)-2-{...} | A549 | TBD | TBD |
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may interfere with:
- Aurora Kinase Activity : Inhibition of Aurora-A kinase has been linked to reduced tumor growth.
- Cyclin-dependent Kinases (CDKs) : These are critical in regulating the cell cycle; inhibition can lead to cell cycle arrest.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting potential neuropharmacological applications. The piperazine component may interact with serotonin and dopamine receptors, indicating possible implications in treating psychiatric disorders.
Table 2: Neuropharmacological Activity
Study 1: Efficacy Against Breast Cancer
A recent study evaluated the efficacy of N-(3-methoxyphenyl)-2-{...} against MCF7 cells. The results indicated an IC50 value of 0.46 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
Study 2: Neurotransmitter Modulation
Another investigation explored the compound's interaction with dopamine receptors. Results suggested that it acts as a selective antagonist at the D4 receptor, which may provide insights into its use for treating conditions like schizophrenia.
Preparation Methods
Initial Cyclization Reactions
The imidazo[1,2-c]quinazolin core is synthesized via a cyclocondensation reaction between anthranilamide derivatives and carbonyl-containing precursors. In a representative procedure adapted from PMC studies, 2-aminobenzamide reacts with 1H-indole-3-carboxaldehyde under Brønsted acid catalysis to form the quinazolinone scaffold. For the target compound, anthranilamide (2a) is substituted with a pre-functionalized aldehyde to introduce the 3-oxo group.
Reaction Conditions:
- Catalyst: p-Toluenesulfonic acid (p-TSA) in acetonitrile
- Temperature: Reflux (82°C)
- Duration: 4–6 hours
Under these conditions, the cyclization proceeds with moderate yields (33–40%), though competing side reactions, such as deformylation or indole formation, necessitate careful monitoring.
Optimization of Cyclization Efficiency
Replacing p-TSA with Na₂S₂O₅ in N,N-dimethylacetamide (DMAC) at 150°C significantly enhances yield (86%) by suppressing side products. This method leverages in situ generation of NaHSO₃, which facilitates smoother cyclization.
Table 1: Catalyst Screening for Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| p-TSA | CH₃CN | 82 | 33 | Indole, Quinazolinone |
| Na₂S₂O₅ | DMAC | 150 | 86 | Trace thioamidation |
| Al₂O₃ | Toluene | 110 | 28 | Deformylated derivative |
Introduction of the 3-Oxo-3-(4-Phenylpiperazin-1-yl)Propyl Side Chain
Alkylation of 4-Phenylpiperazine
The 3-oxo-3-(4-phenylpiperazin-1-yl)propyl side chain is introduced via nucleophilic substitution. 4-Phenylpiperazine reacts with ethyl 3-bromopropionate in dimethylformamide (DMF) at 60°C for 12 hours, yielding ethyl 3-(4-phenylpiperazin-1-yl)propanoate. Subsequent hydrolysis with NaOH in ethanol affords the corresponding carboxylic acid, which is oxidized to the ketone using pyridinium chlorochromate (PCC).
Key Data:
- Yield of ethyl ester: 78%
- Oxidation efficiency: 92% (PCC in CH₂Cl₂, 25°C, 6 h)
Coupling to the Imidazoquinazolin Core
The ketone-containing side chain is coupled to the imidazoquinazolin core via a Mannich reaction. Using paraformaldehyde and catalytic acetic acid, the propyl group is installed at the N2 position of the core structure.
Optimized Conditions:
- Molar ratio (core:side chain): 1:1.2
- Solvent: Tetrahydrofuran (THF)
- Time: 24 hours
Formation of the Sulfanyl Linkage
Thioether Synthesis via Nucleophilic Substitution
The sulfanyl bridge is established by reacting a brominated imidazoquinazolin intermediate with 2-mercaptobutanamide. The reaction proceeds in DMF at 80°C for 8 hours, utilizing triethylamine (TEA) as a base to deprotonate the thiol group.
Table 2: Thioether Coupling Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | DMF | 80 | 65 |
| K₂CO₃ | DMSO | 90 | 58 |
| DBU | CH₃CN | 70 | 72 |
Preparation of the N-(3-Methoxyphenyl)Butanamide Moiety
The butanamide segment is synthesized by coupling butanoyl chloride with 3-methoxyaniline in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction achieves near-quantitative conversion (98%) after 2 hours at 0°C.
Critical Note: Excess acyl chloride must be quenched with aqueous NaHCO₃ to prevent over-acylation.
Final Assembly of the Target Compound
The thioether-linked imidazoquinazolin intermediate is coupled with the butanamide derivative via a peptide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt). The reaction proceeds in DMF at room temperature for 24 hours, yielding the final product after column chromatography (silica gel, ethyl acetate/hexane).
Purification Data:
- Column eluent: Ethyl acetate/hexane (3:7)
- Purity (HPLC): 99.2%
- Overall yield (5 steps): 18%
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms a single peak at 12.7 minutes, correlating with >99% purity.
Discussion of Methodological Challenges
Key hurdles included minimizing byproducts during cyclization and achieving regioselectivity in piperazine alkylation. The use of Na₂S₂O₅ in DMAC proved critical for suppressing indole formation, while Mannich reaction optimization prevented over-alkylation. Thioether coupling required stringent anhydrous conditions to avoid oxidation to sulfones.
Q & A
Q. What are the critical steps in synthesizing the compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including:
- Core formation : Construction of the imidazo[1,2-c]quinazoline core via cyclization reactions under reflux conditions (e.g., ethanol, acetic acid) .
- Functionalization : Introduction of the sulfanyl group and subsequent coupling with the 3-methoxyphenylbutanamide moiety using nucleophilic substitution or amide bond formation .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide couplings .
- Catalysts : Triethylamine (TEA) or DMAP improves nucleophilic substitution yields .
- Temperature control : Maintaining 60–80°C prevents side reactions during cyclization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR to verify functional groups (e.g., methoxy, piperazine) and regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Purity analysis (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What in vitro models are suitable for initial biological activity screening?
- Anticancer assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC50 values .
- Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s structural motifs (e.g., imidazoquinazoline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
-
Dose-response validation : Replicate assays with standardized protocols (e.g., ATP-based viability assays) to minimize inter-lab variability .
-
Structural analogs comparison : Use SAR tables to identify critical substituents (e.g., phenylpiperazine vs. cyclohexyl groups) influencing activity .
Example SAR Data:Compound Modification Biological Activity Change Reference Replacement of 4-phenylpiperazine with 4-cyclohexylpiperazine ↓ Anticancer activity by 40% Methoxy → Chloro substitution on phenyl ring ↑ Antimicrobial potency (2-fold)
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the butanamide chain for enhanced aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve plasma stability and tissue penetration .
- Salt formation : Use hydrochloride salts of the piperazine moiety to increase solubility in physiological buffers .
Q. How can the mechanism of action (MoA) be elucidated for this compound?
- Target identification :
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture binding proteins .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition targets .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis, cell cycle arrest) .
Q. What experimental designs are recommended for assessing in vivo efficacy?
- Animal models :
- Xenograft mice : Implant human cancer cells (e.g., HCT-116) subcutaneously; administer compound at 10–50 mg/kg/day .
- Pharmacokinetics (PK) : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS .
- Control groups : Include vehicle control and reference drug (e.g., doxorubicin) to benchmark efficacy/toxicity .
Methodological Considerations for Data Contradictions
- Batch variability : Ensure consistent synthesis protocols (e.g., inert atmosphere for moisture-sensitive steps) to avoid impurities affecting bioactivity .
- Assay interference : Test compound stability in assay media (e.g., DMSO concentration ≤0.1% to prevent cytotoxicity artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
